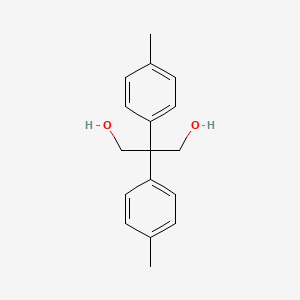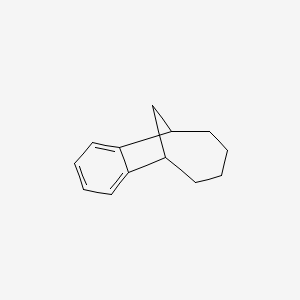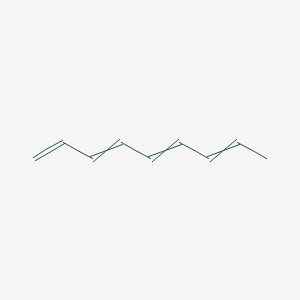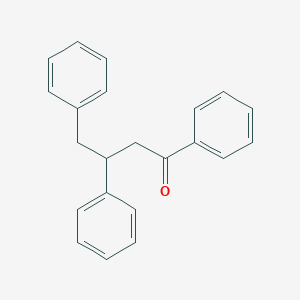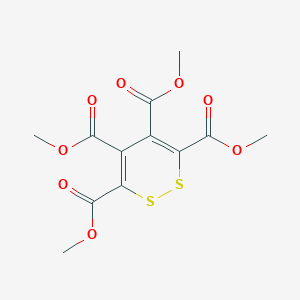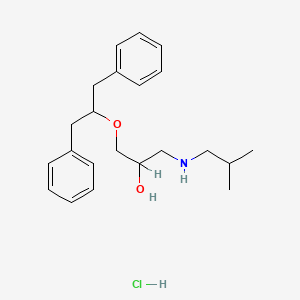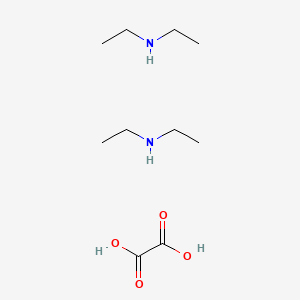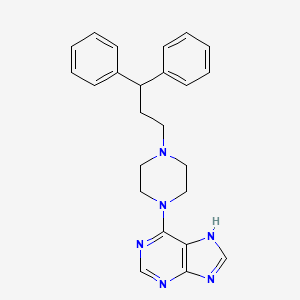
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system substituted with a piperazine moiety, which is further substituted with a diphenylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through the condensation of formamide with a suitable amine, followed by cyclization.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated purine derivative reacts with piperazine.
Attachment of the Diphenylpropyl Group: The final step involves the alkylation of the piperazine nitrogen with a diphenylpropyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells.
Comparaison Avec Des Composés Similaires
9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- can be compared with other similar compounds, such as:
6-(4-(3,3-Diphenylpropyl)piperazin-1-yl)-9H-purine: This compound has a similar structure but may differ in its biological activity and chemical reactivity.
6-Propoxy-9H-purine: Another purine derivative with different substituents, leading to distinct properties and applications.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different ring system but may share some biological activities, such as anticancer properties.
The uniqueness of 9H-Purine, 6-(4-(3-diphenylpropyl)-1-piperazinyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
24926-63-4 |
|---|---|
Formule moléculaire |
C24H26N6 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
6-[4-(3,3-diphenylpropyl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C24H26N6/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)11-12-29-13-15-30(16-14-29)24-22-23(26-17-25-22)27-18-28-24/h1-10,17-18,21H,11-16H2,(H,25,26,27,28) |
Clé InChI |
IDZZPIGRJYPIIM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=NC5=C4NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


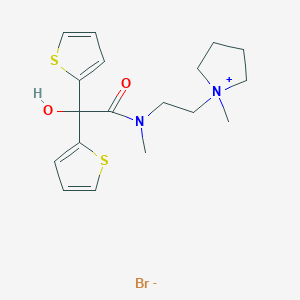
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
